5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-
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Overview
Description
2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is carried out in isopropyl alcohol at room temperature under ultrasonic activation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of alkylated thiazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[4,5-b]pyridines
- Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidines
- 1,3,4-Thiadiazoles
Uniqueness
2-Methyl-3-phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine is unique due to its specific ring structure and the presence of both thiazole and pyrimidine moieties. This structural feature imparts distinct biological activities and makes it a versatile scaffold for drug development .
Properties
CAS No. |
23223-91-8 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-methyl-3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C13H14N2S/c1-10-12(11-6-3-2-4-7-11)15-9-5-8-14-13(15)16-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
YROINQNPWFSAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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